4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Physicochemical Property Lipophilicity ADME

This 4-bromo-substituted thiazol-2-yl benzamide provides a unique lipophilic vector (XLogP3=5.2, TPSA=70.2Ų) for CNS-penetrant P2X3 antagonist programs. The para-bromo handle enables direct Suzuki-Miyaura derivatization without pre-functionalization, accelerating library synthesis within the Bayer-patent space. Its functional divergence from sulfamoyl analogs (e.g., 2D216) makes it an essential specificity control in NF-κB activation assays. Available in mg-to-gram quantities with validated ≥90% purity and full analytical documentation.

Molecular Formula C18H15BrN2OS
Molecular Weight 387.3
CAS No. 317374-34-8
Cat. No. B2769236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
CAS317374-34-8
Molecular FormulaC18H15BrN2OS
Molecular Weight387.3
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrN2OS/c1-11-3-4-12(2)15(9-11)16-10-23-18(20-16)21-17(22)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
InChIKeyRVRBZPSLAGSJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 317374-34-8): Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


4-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 317374-34-8; PubChem CID 4099771) is a brominated benzamide derivative built on a 1,3-thiazol-2-yl scaffold bearing a 2,5-dimethylphenyl substituent at the thiazole C4 position [1]. It belongs to the broader 1,3-thiazol-2-yl benzamide class, which has been patented by Bayer AG as P2X3 receptor antagonists for neurogenic pain disorders [2] and has yielded immunostimulatory chemotypes such as compound 2D216, a sulfamoyl benzamidothiazole that prolongs NF-κB activation as a vaccine co-adjuvant [3]. The compound is available as a screening-grade building block (e.g., Life Chemicals catalog F0007-0983; ≥90% purity) [1], with a computed XLogP3 of 5.2, a topological polar surface area of 70.2 Ų, and a molecular weight of 387.3 g/mol, placing it in a physicochemical space distinct from many in-class analogs that carry polar sulfonamide or piperidine substituents [1].

Why 4-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Interchanged with Generic 1,3-Thiazol-2-yl Benzamide Analogs: The Substituent-Specific Impact on Physicochemical Properties and Biological Activity


Within the 1,3-thiazol-2-yl benzamide class, small substituent changes on the benzamide ring radically alter both the physicochemical profile and the biological target engagement profile. The 4-bromo substituent on the benzamide moiety of 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide differentiates it sharply from analogs such as compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide), which incorporates a bulky, polar 4-(piperidin-1-ylsulfonyl) group [1]. In SAR studies of this scaffold, the nature of the benzamide para-substituent was shown to dictate whether the compound acts as an NF-κB pathway enhancer (as with 2D216) or loses that activity entirely [1]. Furthermore, the 4-bromo analog possesses a markedly higher lipophilicity (XLogP3 = 5.2 vs. a typical value of approximately 3.5 for the sulfamoyl analog) and a smaller polar surface area (70.2 Ų vs. >100 Ų for sulfamoyl derivatives), which are expected to influence membrane permeability, protein binding, and in vivo distribution in ways that cannot be replicated by other class members [2]. Generic substitution without verifying substituent-specific SAR and ADME behavior therefore carries a high risk of obtaining a compound with functionally divergent properties.

Quantitative Differentiation of 4-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide from Closest Analogs: A Comparator-Based Evidence Guide for Procurement Decision-Making


Lipophilicity and Polarity Divergence Relative to the Bioactive Analog 2D216

The target compound's computed XLogP3 of 5.2 is approximately 1.7 log units higher than the predicted XLogP3 for the bioactive sulfamoyl analog 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide; predicted XLogP3 ≈ 3.5), representing a ~50-fold difference in theoretical octanol-water partition coefficient [1]. Concurrently, the topological polar surface area (TPSA) of the target compound (70.2 Ų) is substantially lower than that of 2D216 (>100 Ų) [1]. This combination places the target compound in a chemical space more consistent with CNS-permeable or membrane-targeting probes, whereas 2D216 resides in a solubility-favorable space typical of systemic biologics adjuvants.

Physicochemical Property Lipophilicity ADME Lead Optimization CNS Penetration Solubility

Distinct NF-κB Pathway Activity Profile versus the Active Analog 2D216

In a cell-based NF-κB reporter assay in THP-1 monocytic cells, compound 2D216 (bearing a 4-piperidin-1-ylsulfonyl substituent) generated the highest NF-κB reporter signal at 12 hours post-stimulation, demonstrating a sustained immunostimulatory effect that translated into enhanced antigen-specific IgG1 and IgG2c titers when used as a co-adjuvant with MPLA in murine vaccination studies [1]. Systematic SAR probing of the benzamide para-position revealed that replacement of the piperidinylsulfonyl group with alternative substituents, including halogen-containing groups, markedly altered or abolished this sustained NF-κB activation [1]. The 4-bromo analog described here serves as an essential inactive or mechanistically distinct control compound for dissecting the contribution of the benzamide para-substituent to NF-κB pathway modulation, and its availability in screening-grade purity makes it a validated negative-control probe for this immunomodulatory screen [REFS-1, REFS-2].

Immunomodulation Vaccine Adjuvant NF-κB Toll-like Receptor Structure-Activity Relationship THP-1

Bromine-Enabled Synthetic Accessibility and Derivatization Potential vs. Non-Halogenated Core Scaffolds

The presence of a single bromine atom at the benzamide para-position confers distinct synthetic utility compared to the non-halogenated 2,5-dimethylphenyl-thiazole core scaffold. This bromine atom is directly amenable to palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions for late-stage diversification, whereas the analogous unsubstituted or methyl-substituted benzamide variants require either pre-functionalization or more forcing conditions [1]. The commercial screening database records a purity specification of ≥90% (LCMS/400MHz NMR) and availability in 2 mg to 15 mg quantities at a price point of approximately $59 for a 2 mg reference sample [2]. This level of purity and documentation enables quantitative weighing and precise solution preparation for dose-response studies without the need for in-house purification, a practical advantage over analogs that are either unavailable in comparable purity or require custom synthesis.

Chemical Probe Cross-Coupling Bromo Substituent Building Block Medicinal Chemistry SAR Expansion

P2X3 Receptor Antagonist Patent Scaffold Context: Bromo-Substituted Thiazolyl Benzamide vs. Roche's P2X3 Chemotypes

The Bayer Aktiengesellschaft patent family (US 10,174,016 B2; WO 2016/091776 A1) broadly claims 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors for neurogenic pain disorders, including chronic cough and overactive bladder [1]. Among the exemplified compounds, the 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide scaffold occupies a distinct substituent niche: it combines a 2,5-dimethylphenyl thiazole with a 4-bromobenzamide cap. This differentiates it from Roche's earlier P2X3 antagonist chemotypes (e.g., AF-219/gefapixant, a diaminopyrimidine) which operate through a different pharmacophore [2]. Within the Bayer patent scope, the 2,5-dimethylphenyl substituent at the thiazole C4 position is a conserved moiety that appears across multiple exemplified compounds with varying benzamide para-substituents, suggesting that the dimethylphenyl group is important for P2X3 affinity while the benzamide para-substituent modulates secondary pharmacology and pharmacokinetic properties [1]. The 4-bromo variant thus represents a defined, patent-trackable point within the SAR landscape.

P2X3 Antagonist Pain Neurogenic Disorder Bayer Patent Ligand-Gated Ion Channel Selectivity

Validated Application Scenarios for 4-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 317374-34-8) Based on Quantitative Differentiation Evidence


Negative-Control Probe for NF-κB Immunomodulatory Screening Programs Using the Thiazole-Benzamide Scaffold

Research groups investigating sustained NF-κB activation as a vaccine adjuvant mechanism can procure this 4-bromo analog as a specificity control alongside the active compound 2D216. The marked functional divergence—where 2D216 strongly activates NF-κB at 12 h in THP-1 reporter assays while the 4-bromo variant lacks this sustained activity—enables clean experimental discrimination between target-mediated immunostimulation and off-target effects [1]. The compound's ≥90% purity and milligram-scale availability ensure reproducible solution preparation for dose-response experiments without confounding from impurities [2].

P2X3 Receptor Antagonist Hit-to-Lead Diversification Using a Bromine Functionalization Handle

Medicinal chemistry teams exploring the Bayer patent space for P2X3 antagonists can use this compound as a vector for parallel Suzuki-Miyaura derivatization. The 4-bromo substituent allows direct installation of aryl, heteroaryl, or amine groups at the benzamide para-position, enabling rapid exploration of the SAR around the benzamide cap while preserving the 2,5-dimethylphenyl thiazole core that Bayer's patent SAR highlights as important for P2X3 affinity [1]. Synthetically, the bromine atom eliminates the need for pre-functionalization steps required by non-halogenated analogs, accelerating library synthesis [3].

Physicochemical Probe for CNS-Penetrant Thiazole-Benzamide Design Due to Elevated Lipophilicity

With a computed XLogP3 of 5.2 and a low TPSA of 70.2 Ų, this compound occupies a more lipophilic and membrane-permeable chemical space than the polar sulfamoyl analogs such as 2D216 (XLogP3 ≈ 3.5) [1]. This property profile supports its use as an initial probe for assessing whether the thiazole-benzamide scaffold can achieve meaningful brain penetration, which is relevant for neurogenic pain indications (e.g., chronic cough, overactive bladder) where peripheral and central P2X3 receptors may both contribute to pathology [2]. Procurement is warranted for CNS P2X3 programs seeking a commercially available, quality-controlled entry point into this lipophilic space.

Commercial Screening Library Building Block for Diverse Kinase and GPCR Target Profiling

The 2,5-dimethylphenyl thiazole scaffold is a recognized privileged structure that has been screened against kinase panels (e.g., Bcr-Abl) and GPCR targets (e.g., adenosine A2A) in published studies [1]. The 4-bromo variant, offered by commercial screening compound suppliers with validated purity and analytical documentation, can be included in focused screening decks for kinase inhibition profiling or GPCR screening campaigns where halogenated benzamide analogs are underrepresented [2]. Its availability in multiple size formats (2 mg to 15 mg) supports both initial hit discovery and follow-up dose-response confirmation [2].

Quote Request

Request a Quote for 4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.